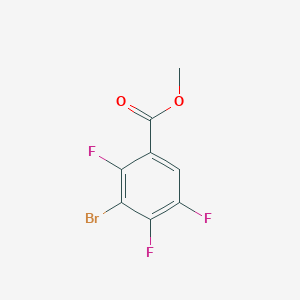

Methyl 3-bromo-2,4,5-trifluorobenzoate

Descripción general

Descripción

Methyl 3-bromo-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by a bromine atom. The compound is commonly used in organic synthesis and various research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,4,5-trifluorobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2,4,5-trifluorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-bromo-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: Methyl 3-bromo-2,4,5-trifluorobenzyl alcohol.

Oxidation: Methyl 3-bromo-2,4,5-trifluorobenzoic acid.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

Methyl 3-bromo-2,4,5-trifluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modifications that lead to compounds with potential anti-inflammatory and anticancer properties. For example:

- BRAF Inhibitors : It is utilized in the synthesis of selective BRAF inhibitors for treating cancers associated with mutations in the BRAF gene .

Agrochemical Development

The compound is also integral in the development of agrochemicals, including herbicides and pesticides. Its fluorinated structure enhances biological activity and selectivity against pests while maintaining low toxicity to non-target species .

Material Science

In material science, this compound is used to create specialized materials such as fluorinated polymers and advanced coatings. These materials exhibit improved durability and resistance to environmental degradation, making them suitable for various industrial applications.

Biological Research

The compound has shown promise in biological research due to its ability to interact with enzymes and proteins:

- Enzyme Inhibition : Studies indicate that it can inhibit bacterial urease activity, which is critical for the survival of certain pathogens like Helicobacter pylori in the gastric environment .

- Protein-Ligand Interactions : Its stable complex formation with biological macromolecules makes it valuable for studying protein-ligand interactions essential for drug design.

Case Study 1: Synthesis of Anti-cancer Agents

Research has demonstrated that this compound can be transformed into complex molecules that exhibit potent anti-cancer activity. The synthetic route involves multiple steps of nucleophilic substitution reactions leading to higher yields of desired products compared to traditional methods .

Case Study 2: Development of Selective Herbicides

In agrochemical research, this compound has been tested for its efficacy as a herbicide. Field trials indicate that formulations containing this compound outperform conventional herbicides in terms of selectivity and environmental safety .

Mecanismo De Acción

The mechanism of action of methyl 3-bromo-2,4,5-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-bromo-4,5-difluorobenzoate

- Methyl 3-bromo-2,5-difluorobenzoate

- Methyl 3-bromo-2,4-difluorobenzoate

Uniqueness

Methyl 3-bromo-2,4,5-trifluorobenzoate is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .

Actividad Biológica

Methyl 3-bromo-2,4,5-trifluorobenzoate is a halogenated benzoate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine and trifluoromethyl groups. The molecular formula is C8H4BrF3O2, and it has a molecular weight of approximately 305.02 g/mol. The presence of multiple halogen atoms significantly influences the compound's chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit bacterial urease activity, which is crucial for the survival of Helicobacter pylori in the gastric environment .

- Receptor Modulation : this compound may also act on various receptors, potentially modulating signal transduction pathways that are vital for cellular responses.

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against specific strains of bacteria. For example, it has been tested against Helicobacter pylori and demonstrated significant reductions in bacterial load in infected mice models .

- Pharmacological Applications : The compound's structure suggests potential applications in drug discovery, particularly for developing new pharmaceuticals targeting infectious diseases or cancer. Its unique halogenated structure can enhance binding affinity and selectivity for biological targets .

- Toxicological Studies : Preliminary toxicological assessments indicate that this compound may exhibit selective toxicity towards certain cell lines while showing lower toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Case Study 1: Antibacterial Efficacy

In a controlled study involving Swiss mice infected with Helicobacter pylori:

- Dosage : Mice were treated with varying doses of this compound.

- Results : A significant reduction in bacterial colonization was observed within 24 hours post-treatment. Follow-up assessments indicated sustained clearance over several weeks .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of urease activity:

- Methodology : The enzyme was isolated from H. pylori cultures and incubated with varying concentrations of the compound.

- Findings : A dose-dependent inhibition was noted, suggesting that the compound could serve as a lead for developing urease inhibitors .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 3-bromo-2,4-dichlorobenzoate | Contains bromine and chlorine | Moderate antibacterial activity |

| Methyl 3-bromo-4-fluorobenzoate | Contains bromine and fluorine | High potential as an anticancer agent |

| Methyl 3-bromo-2-chloro-5-fluorobenzoate | Contains multiple halogens | Investigated for enzyme inhibition |

Propiedades

IUPAC Name |

methyl 3-bromo-2,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCUQFNDBXGXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.